9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate is a complex organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its unique structural features make it a subject of interest for various biochemical applications. The compound is classified as a spirocyclic compound due to its distinct spiro structure, which contributes to its chemical properties and reactivity.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 1160247-08-4. It falls under the category of triazaspiro compounds, characterized by the presence of nitrogen atoms within its spiro structure. The molecular formula of 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate is C20H29N3O4, with a molar mass of approximately 375.46 g/mol .
The synthesis of 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate can be approached through several methods involving the formation of spirocyclic structures. Common techniques include:
The technical details surrounding the synthesis often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Specific methodologies may vary based on the desired stereochemistry and functionalization of the final product.
The molecular structure of 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate features a spirocyclic arrangement with three nitrogen atoms integrated into its structure. The InChI (International Chemical Identifier) for this compound is:
Key structural data includes:
The reactivity of 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate can be explored through various chemical reactions:
Understanding the mechanisms involved in these reactions is crucial for predicting product formation and optimizing synthetic pathways.
The mechanism of action for compounds like 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate often involves interactions with biological macromolecules such as enzymes or receptors:
Research indicates that such compounds can influence cellular processes by altering gene expression or enzyme activity.
The physical and chemical properties of 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate include:
Additional analyses may include thermal stability assessments and spectroscopic characterizations (e.g., NMR and IR spectroscopy) to elucidate its structural features further.
The applications of 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate are primarily found in scientific research:
Through ongoing research and development efforts, this compound may contribute significantly to advancements in drug discovery and synthetic chemistry practices.
The compound 9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate (CAS: 1160247-08-4; Molecular Formula: C₂₀H₂₉N₃O₄) exemplifies the strategic application of spirocyclic scaffolds in medicinal chemistry. Its architecture features a central spiro[4.5]decane core that bridges two distinct heterocyclic systems: a six-membered piperidine ring and a five-membered diazolidine ring. This configuration imposes rigid three-dimensionality and controlled stereochemistry, which are absent in planar aromatic systems [2] [5]. The presence of three nitrogen atoms within the spiro framework creates versatile sites for hydrogen bonding and protonation, enabling targeted interactions with biological receptors [3] [9].
Functionally, the molecule is decorated with orthogonal protecting groups: a benzyl ester at the N9 position and a tert-butyl carbamate at the N2 position. These groups serve as synthetic handles for selective deprotection during stepwise derivatization—a critical feature for generating diverse pharmacophores. The steric bulk of the tert-butyl group and the aromatic character of the benzyl moiety further contribute to the compound’s role as a precursor to bioactive molecules with optimized binding kinetics [7] [8]. Studies on analogous triazaspiro compounds reveal that the spiro junction significantly reduces conformational flexibility, forcing substituents into defined spatial orientations. This vectoral control enhances selectivity for target proteins, as demonstrated in δ-opioid receptor agonists where similar scaffolds minimized off-target binding across 167 GPCRs [3].
Table 1: Structural and Functional Attributes of 9-Benzyl 2-tert-butyl 2,6,9-Triazaspiro[4.5]decane-2,9-dicarboxylate
Attribute | Value/Description | Significance |
---|---|---|
Core Structure | 2,6,9-Triazaspiro[4.5]decane | Confers 3D complexity and stereochemical control |
Protecting Groups | N9-Benzyloxycarbonyl, N2-tert-butoxycarbonyl (Boc) | Enables sequential synthetic modification |
Molecular Formula | C₂₀H₂₉N₃O₄ | Molecular weight: 375.47 g/mol [5] [10] |
Nitrogen Topology | Tertiary (N2, N6), Secondary (N9) | Facilitates hydrogen bonding and salt bridge formation |
Spatial Orientation | Fixed vectorial presentation of substituents | Enhances binding precision to biological targets |
Spirocyclic scaffolds like the 2,6,9-triazaspiro[4.5]decane system address intrinsic pharmacokinetic challenges in drug development. The inherent rigidity of this scaffold reduces the entropic penalty upon binding to target proteins, translating to higher potency at lower doses. Moreover, the scaffold’s balanced lipophilicity (LogP ~2.5–3.5, predicted) mitigates solubility issues common in purely aromatic systems. This balance facilitates membrane permeability while retaining water solubility—critical for oral bioavailability [5] [9].
The metabolic stability of spirocyclic frameworks is superior to linear congeners due to steric hindrance around metabolically labile sites. For instance, the quaternary spiro carbon adjacent to N6 impedes cytochrome P450-mediated oxidation, extending plasma half-life. Similarly, the benzyl and tert-butyl groups act as transient shields during synthesis; their removal yields secondary amines primed for salt formation, enhancing aqueous solubility in final active pharmaceutical ingredients (APIs) [2] [7]. Empirical data from related triazaspiro compounds used in mitochondrial permeability transition pore (mPTP) inhibitors show that the scaffold maintains efficacy at sub-micromolar concentrations (IC₅₀ ~1 μM), attributed to optimized tissue distribution and cellular uptake [9].
Table 2: Pharmacokinetic Advantages of Spirocyclic vs. Linear Scaffolds
Parameter | Spirocyclic Scaffold (e.g., 2,6,9-Triazaspiro[4.5]decane) | Linear Analogues |
---|---|---|
Conformational Flexibility | Low (entropy-favored binding) | High (entropic penalty) |
Metabolic Stability | Enhanced (steric shielding of N-atoms) | Moderate to low |
Solubility-Lipophilicity Balance | Optimal (LogP ~2.5–3.5) | Often skewed (LogP <2 or >4) |
Synthetic Versatility | High (orthogonal deprotection strategies) | Limited by functional groups |
Target Selectivity | Superior (3D vector control) | Variable |
The strategic deployment of this scaffold is evident in drug discovery pipelines. For example, derivatives of 1,3,8-triazaspiro[4.5]decane serve as δ-opioid receptor agonists with reduced β-arrestin recruitment—a pharmacological profile that circumvents seizure risks associated with classical agonists like SNC80 [3]. Similarly, the spiro[4.5]decane core in mPTP inhibitors (e.g., compound 14e) enhances cardioprotective efficacy by promoting mitochondrial accumulation [9]. These advances underscore how the 2,6,9-triazaspiro[4.5]decane architecture, as exemplified by 9-Benzyl 2-tert-butyl dicarboxylate, provides a versatile platform for refining drug-like properties.
Table 3: Key Identifiers for 9-Benzyl 2-tert-butyl 2,6,9-Triazaspiro[4.5]decane-2,9-dicarboxylate
Identifier | Value |
---|---|
CAS Registry Number | 1160247-08-4 [5] [10] |
IUPAC Name | 9-benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate [2] |
Molecular Formula | C₂₀H₂₉N₃O₄ |
Synonyms | 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (alternate numbering) [1] [7] |
SMILES | O=C(N1CC2(NCCN(C(OCC3=CC=CC=C3)=O)C2)CC1)OC(C)(C)C [5] |
Physical Form | Pale-yellow to yellow-brown solid [2] |
Purity Specification | ≥95% [2] [5] |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2